molecular formula C32H21N6Na3O11S3 B1669010 C.I. Direct Blue 2 CAS No. 2429-73-4

C.I. Direct Blue 2

Cat. No. B1669010
CAS RN: 2429-73-4
M. Wt: 830.7 g/mol
InChI Key: FKVXIGHJGBQFIH-BOXWNSCSSA-K
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Description

C.I. Direct Blue 2, also known as Direct Blue 2, is a chemical compound with the formula C32H21N6Na3O11S3 . It is used as a dye for cellulose fibers, leather, and paper .


Molecular Structure Analysis

The molecular structure of C.I. Direct Blue 2 is represented by the formula C32H21N6Na3O11S3 . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), sodium (Na), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

C.I. Direct Blue 2 is a dark blue-black solid . It has a molecular weight of 830.70 .

Scientific Research Applications

Degradation and Mineralization

Studies have explored various methods for the degradation and mineralization of azo dyes, including C.I. Direct Blue 2, highlighting the effectiveness of advanced oxidation processes (AOPs) like UV/TiO2 and UV/H2O2. These methods have shown significant potential in degrading dyes to a great extent, achieving high degradation percentages under optimal conditions, such as specific catalyst concentrations, pH levels, and temperatures. Such processes not only degrade the dye but also significantly reduce the Chemical Oxygen Demand (COD), indicating a notable reduction in pollutants (Saien & Soleymani, 2007).

Adsorption Behavior

The adsorption behavior of dyes on various substrates has been studied to understand how they interact with natural sediments and other adsorbents. This knowledge is crucial for the development of effective water purification strategies. For instance, the sorption of different dyes, including C.I. Direct Blue 86 (analogous in behavior to C.I. Direct Blue 2), on natural sediments has been investigated, revealing the influence of solution pH, ion strength, and the presence of organic carbon and Ca(2+) ions on the adsorption process. Such studies aid in identifying key sediment characteristics that significantly impact dye adsorption (Liu et al., 2001).

Fluorescent Probes and Sensing

The development of highly luminescent nitrogen-doped carbon quantum dots (N-CQDs) represents a novel application in detecting hazardous and toxic ions, such as Hg2+, through fluorescence quenching processes. These N-CQDs exhibit stable blue fluorescence across a wide pH range, making them suitable for environmental monitoring and the detection of toxic substances in water. The research underscores the potential of N-CQDs in creating sensitive, selective fluorescent sensors for environmental pollutants (Li et al., 2015).

Electrochemical Reduction of Carbon Dioxide

Though not directly related to C.I. Direct Blue 2, the study of electrochemical reduction processes, including catalysis, offers insights into how similar techniques could potentially be applied to dye degradation and environmental remediation. The catalyzed electrochemistry of CO2 reduction shares conceptual parallels with dye degradation, where both processes aim to convert environmentally detrimental molecules into less harmful or more useful forms through solar energy or electricity (Costentin, Robert, & Savéant, 2013).

Future Directions

The future directions for C.I. Direct Blue 2 and other azo dyes likely involve the development of safer, more environmentally friendly dyes and dyeing processes. This could include the use of biodegradable dyes, the development of dye removal or degradation technologies for wastewater treatment, and the improvement of safety practices in the dye industry .

properties

IUPAC Name

trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O11S3.3Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FKVXIGHJGBQFIH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21N6Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6025191
Record name C.I. Direct Blue 2
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Molecular Weight

830.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Direct blue 2 is a dark blue-black powder. (NTP, 1992), Dark blue-black solid; [CAMEO]
Record name DIRECT BLUE 2
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Record name C.I. Direct Blue 2
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)
Record name DIRECT BLUE 2
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Product Name

C.I. Direct Blue 2

CAS RN

2429-73-4
Record name DIRECT BLUE 2
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-3-[2-[4'-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:3)
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Record name Trisodium 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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